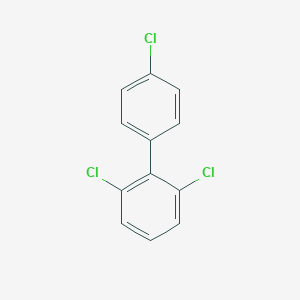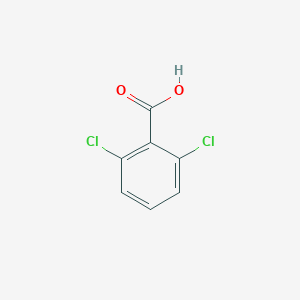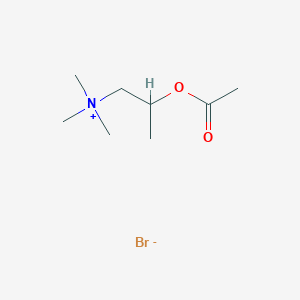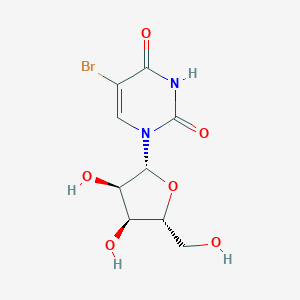
5-ブロモウリジン
概要
説明
5-ブロモウリジンは、5位の炭素にブロモ置換基を持つウリジン誘導体です。これはRNAに取り込まれるヌクレオシド類似体であり、免疫細胞化学的に検出され、サイトメトリーで分析できます。この化合物は、塩基置換によるDNA損傷を引き起こし、突然変異の数を増加させることで知られています .
2. 製法
合成経路と反応条件
5-ブロモウリジンは、ウリジンの臭素化によって合成できます。このプロセスは、適切な溶媒の存在下で、ウリジンと臭素を反応させることからなります。反応は通常、室温で行われ、ウリジンの5位の炭素にある水素原子を臭素原子で置換します .
工業生産方法
5-ブロモウリジンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、自動反応器を使用し、反応条件を厳密に制御することで、高収率で高純度の製品を確保します。最終生成物は通常、結晶化またはクロマトグラフィー技術によって精製されます .
科学的研究の応用
5-ブロモウリジンは、科学研究において幅広い応用範囲を持っています。
化学: 他のヌクレオシド類似体の合成における試薬として使用されます。
生物学: RNA合成と分解を研究するためにRNAに取り込まれます。
医学: がん研究や遺伝子発現に関連する研究で使用されます。
作用機序
5-ブロモウリジンは、ウリジンの代わりにRNAに取り込まれることで効果を発揮します。この取り込みは、RNA合成中に塩基置換につながり、突然変異を引き起こす可能性があります。この化合物は、RNAスプライシングと安定性に干渉し、遺伝子発現と細胞機能に影響を与える可能性もあります .
6. 類似の化合物との比較
類似の化合物
ブロモデオキシウリジン: 5-ブロモウリジンと類似の合成ヌクレオシド類似体ですが、主にDNA研究で使用されます.
5-ブロモウラシル: ウラシルの別の臭素化誘導体で、実験的変異原として使用されます.
独自性
5-ブロモウリジンは、RNAに取り込まれる能力においてユニークであり、RNA代謝と機能を研究するための貴重なツールとなります。塩基置換による突然変異を引き起こす能力も、他のヌクレオシド類似体とは異なります .
生化学分析
Biochemical Properties
5-Bromouridine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .
Cellular Effects
5-Bromouridine is incorporated into RNA and can be detected immunocytochemically and analyzed by cytometry . It causes DNA damage through base substitution and increases the number of mutations . It has been found to decrease the viability of certain cell types .
Molecular Mechanism
The molecular mechanism of 5-Bromouridine involves its incorporation into RNA, where it causes DNA damage through base substitution and increases the number of mutations . This can lead to changes in gene expression and potentially impact cellular function .
Temporal Effects in Laboratory Settings
5-Bromouridine has been used to detect the half-life of RNA molecules . In a method called 5’-bromo-uridine immunoprecipitation chase-deep sequencing analysis (BRIC-seq), 5’-bromouridine is used to label RNA and enable the measurement of RNA levels over time .
Metabolic Pathways
As a purine nucleoside analog, it is likely to be involved in nucleotide metabolism .
Subcellular Localization
Given its incorporation into RNA, it is likely to be found in the nucleus where transcription occurs
準備方法
Synthetic Routes and Reaction Conditions
5-Bromouridine can be synthesized through the bromination of uridine. The process involves the reaction of uridine with bromine in the presence of a suitable solvent. The reaction typically occurs at room temperature and results in the substitution of a hydrogen atom at the fifth carbon of uridine with a bromine atom .
Industrial Production Methods
Industrial production of 5-Bromouridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
化学反応の分析
反応の種類
5-ブロモウリジンは、以下を含むさまざまな化学反応を起こします。
置換反応: 臭素原子は他の官能基で置換できます。
酸化還元反応: これらの反応はウリジン部分を修飾できます。
加水分解: この化合物は、酸性または塩基性条件下で加水分解されます.
一般的な試薬と条件
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬。
生成される主な生成物
置換: さまざまな置換ウリジン誘導体。
酸化: 酸化されたウリジン生成物。
還元: 還元されたウリジン誘導体.
類似化合物との比較
Similar Compounds
Bromodeoxyuridine: A synthetic nucleoside analog similar to 5-Bromouridine but used primarily in DNA studies.
5-Bromouracil: Another brominated derivative of uracil, used as an experimental mutagen.
Uniqueness
5-Bromouridine is unique in its ability to be incorporated into RNA, making it a valuable tool for studying RNA metabolism and function. Its ability to cause mutations through base substitution also sets it apart from other nucleoside analogs .
特性
IUPAC Name |
5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFIRQJZCNVMCW-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317210 | |
| Record name | 5-Bromouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957-75-5 | |
| Record name | 5-Bromouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEY8PG1BRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Compatibility: BrU can be used in conjunction with other labeling methods, enabling multi-parametric analyses. [, ]
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is used to separate and quantify 5-Bromouridine and its metabolites. []
- Mass spectrometry (MS): MS-based methods offer high sensitivity and specificity for analyzing 5-Bromouridine. []
- Immunofluorescence Microscopy: Immunofluorescence microscopy, using antibodies specific to BrU, allows for the visualization of BrU-labeled RNA in cells and tissues. [, ]
- Flow Cytometry: Flow cytometry, combined with BrU labeling and antibody staining, enables the quantification of RNA synthesis at the single-cell level. []
Q1: What resources are available for researchers working with 5-Bromouridine?
A1: Several resources support researchers using 5-Bromouridine:
Q2: What are some significant milestones in the research and application of 5-Bromouridine?
A2: Key milestones in 5-Bromouridine research include:
- Early Synthesis and Characterization: The initial synthesis and characterization of 5-Bromouridine in the mid-20th century paved the way for its use in research. []
- Applications in RNA Research: The recognition of 5-Bromouridine's photoreactivity led to its widespread adoption as a tool for studying RNA structure, function, and interactions. [, , , ]
- Development of Sensitive Detection Methods: Advancements in analytical techniques, such as immunofluorescence microscopy and flow cytometry, significantly enhanced the sensitivity and versatility of 5-Bromouridine-based assays. [, , ]
- Materials Science & Nanotechnology: Researchers are exploring the use of 5-Bromouridine-modified oligonucleotides in materials science, particularly for developing biosensors and nanomaterials. []
- Biophysics & Computational Biology: 5-Bromouridine has been instrumental in biophysical studies of RNA structure and dynamics, aided by computational modeling and simulations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


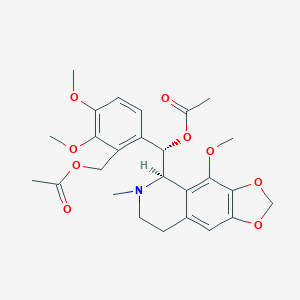
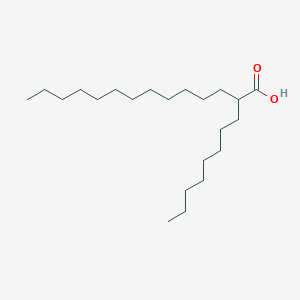
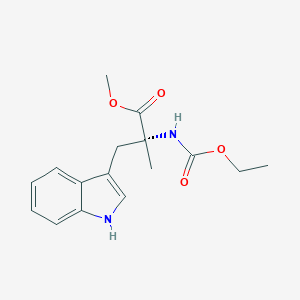
![Benzo[b]thiophen-2(3H)-one](/img/structure/B41337.png)
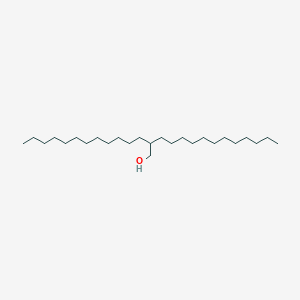
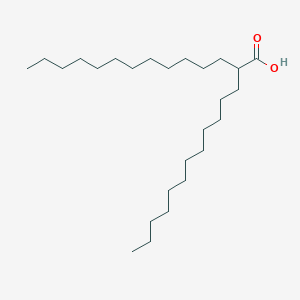
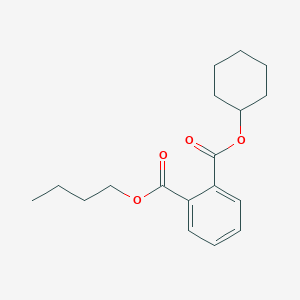
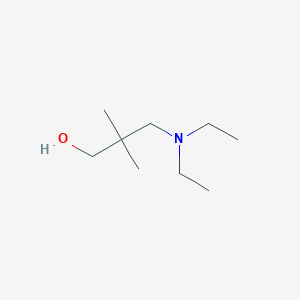
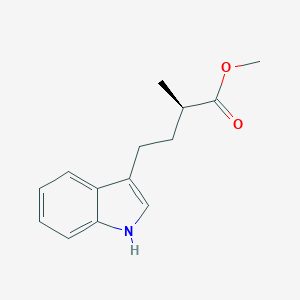
![5H-Dibenzo[a,d]cycloheptene](/img/structure/B41351.png)
